MFCD19538769

Description

Based on the available data for analogous compounds (e.g., CAS 905306-69-6, CAS 1533-03-5), compounds with MDL identifiers typically exhibit well-defined molecular formulas, physicochemical properties, and applications in medicinal or industrial chemistry. For instance, similar compounds in the evidence display molecular weights ranging from 138.17 to 202.17 g/mol, solubility in polar solvents (e.g., water, ethanol), and roles as intermediates in organic synthesis or bioactive molecules .

Properties

IUPAC Name |

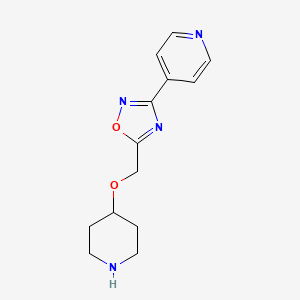

5-(piperidin-4-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-5-14-6-2-10(1)13-16-12(19-17-13)9-18-11-3-7-15-8-4-11/h1-2,5-6,11,15H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMBLHYRUVUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine ring through coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD19538769 and its structurally or functionally similar analogs, leveraging data from the provided evidence.

Table 1: Structural and Physicochemical Properties

Key Findings :

Structural Similarity: CAS 905306-69-6 (C₇H₁₀N₂O) shares a pyridine-derived backbone, analogous to this compound’s inferred structure. Substitutions (e.g., methoxy groups) influence solubility and bioavailability . CAS 1533-03-5 (C₁₀H₉F₃O) incorporates trifluoromethyl groups, enhancing metabolic stability compared to non-fluorinated analogs .

Synthetic Efficiency: CAS 1761-61-1 achieves 98% yield using green chemistry (A-FGO catalyst), outperforming traditional methods for similar compounds .

Research Implications

- Medicinal Chemistry: Fluorinated analogs (e.g., CAS 1533-03-5) demonstrate improved BBB penetration and metabolic stability, making them superior candidates for CNS-targeting drugs compared to non-fluorinated counterparts .

- Industrial Synthesis : Green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1) offer scalable, high-yield routes for structurally complex compounds, reducing reliance on hazardous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.